molecular formula C14H18BNO2 B1301998 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 269410-24-4

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1301998
M. Wt: 243.11 g/mol
InChI Key: FATPQDPUKVVCLT-UHFFFAOYSA-N
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Description

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a derivative of indole with a boronate group attached to its structure. This boronate group is characterized by the presence of two oxygen atoms and two methyl groups, making it a tetramethyl dioxaborolane. The indole and boronate functionalities suggest that this compound could be of significant interest in pharmaceutical chemistry as an intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related tetramethyl dioxaborolane compounds has been reported through palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes was achieved by borylating aryl bromides using a palladium catalyst, 2,2′-bis(1,3,2-benzodioxaborole), and pinacol. This method proved particularly effective for aryl bromides with sulfonyl groups .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS). Additionally, X-ray diffraction has been employed to determine the crystal structure, which is further supported by density functional theory (DFT) calculations. These studies ensure that the synthesized compounds have the correct structure as designed .

Chemical Reactions Analysis

While specific chemical reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are not detailed in the provided papers, the presence of the dioxaborolane moiety suggests that it could participate in Suzuki-Miyaura cross-coupling reactions. This is a common application for boronate compounds, allowing for the formation of carbon-carbon bonds under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the tetramethyl dioxaborolane group have been explored using DFT. Studies include the analysis of frontier molecular orbitals and molecular electrostatic potential energy, which are important for understanding the chemical reactivity and interactions of the compound. These computational analyses complement the experimental findings and provide a deeper insight into the properties of the compound .

Scientific Research Applications

Synthesis and Characterization

  • A study by Liao et al. (2022) focused on the synthesis of a derivative compound, using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material. This work highlighted the use of spectroscopies like FT-IR, NMR, and MS for characterizing such compounds, emphasizing the importance of these methods in research involving boron-containing indoles (Liao et al., 2022).

Crystal Structure Analysis

  • Wu et al. (2021) investigated compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Their research demonstrates how X-ray diffraction and Density Functional Theory (DFT) can be utilized to understand the molecular structures of similar compounds, highlighting the role of these techniques in analyzing boron-containing indoles (Wu et al., 2021).

Fluorescent Probes and Semiconducting Polymers

  • Shen You-min (2014) synthesized and characterized novel near-infrared indole carbazole borate fluorescent probes. This indicates the potential use of boron-containing indoles in creating fluorescent materials for various applications (Shen You-min, 2014).
  • Kawashima et al. (2013) developed a precursor for semiconducting polymers using a boronated compound, showcasing the application in electronic materials (Kawashima et al., 2013).

Medicinal Chemistry

  • Hutchinson et al. (1993) explored thiopyrano[2,3,4-c,d]indoles, a class of compounds related to indoles, in their role as 5-lipoxygenase inhibitors, suggesting potential therapeutic uses (Hutchinson et al., 1993).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPQDPUKVVCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370496
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

269410-24-4
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269410-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-boronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
JF Stadlwieser, ME Dambaur - Helvetica chimica acta, 2006 - Wiley Online Library
An atom‐economic Pd 0 ‐catalyzed synthesis of a series of pinacol‐type indolylboronates 3 from the corresponding bromoindole substrates 2 and pinacolborane (pinBH) as borylating …
Number of citations: 24 onlinelibrary.wiley.com
JH Kim, M Eum, TH Kim, JY Lee - Dyes and Pigments, 2017 - Elsevier
A novel pyrrolocarbazole moiety was developed as a new donor moiety of thermally activated delayed fluorescent emitters. The new pyrrolocarbazole donor moiety possessed stronger …
Number of citations: 25 www.sciencedirect.com
Q Dong, H Lian, Z Gao, Z Guo, N Xiang, Z Zhong… - Dyes and …, 2017 - Elsevier
Three novel host materials 9-(4-(5-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)-1H-indol-1-yl)phenyl)-9H-carbazole (C1), 9-(4-(9,9-diphenyl-9H-fluoren-4-yl)-1H-indol-1-yl)-9-phenyl-9H-…
Number of citations: 34 www.sciencedirect.com
SJ Taylor, A Abeywardane, S Liang… - Journal of medicinal …, 2011 - ACS Publications
Matrix metalloproteases (MMPs) play an important role in cartilage homeostasis under both normal and inflamed disease states and, thus, have become attractive targets for the …
Number of citations: 45 pubs.acs.org
D Chen, L Xu, Z Wang, C Liu - Chem, 2023 - cell.com
Stable isotopes have become vital tools in drug development and discovery. Because of the unique high neutron absorption properties of boron-10, boron neutron capture therapy (…
Number of citations: 1 www.cell.com
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
CC Ma, CM Zhang, LQ Tang, ZP Liu - European Journal of Medicinal …, 2018 - Elsevier
PI3Kδ and PI3Kγ regulate immune cell signaling. Selective PI3Kδ or PI3Kγ inhibitors and dual PI3Kδ/γ inhibitors have the potential for the treatment of immune cell-mediated diseases …
Number of citations: 22 www.sciencedirect.com
N Xiang, Z Gao, G Tian, Y Chen, W Liang, J Huang… - Dyes and …, 2017 - Elsevier
A series of novel hole transport materials based on fluorene and indole were designed, synthesized and well characterized. The carbazole and triphenylamine groups, which have …
Number of citations: 31 www.sciencedirect.com
S Craig, L Gao, I Lee, T Gray… - Journal of Medicinal …, 2012 - ACS Publications
This report describes the design and application of several distinct gold-containing indoles as anticancer agents. When used individually, all gold-bearing compounds display cytostatic …
Number of citations: 51 pubs.acs.org
YJ Niu, GH Sui, HX Zheng, XH Shan, L Tie… - The Journal of …, 2019 - ACS Publications
In this work, selectivity-controllable base-promoted transition-metal-free borylation and dehalogenation of aryl halides are described. Under the conditions of borylation, the …
Number of citations: 12 pubs.acs.org

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